![molecular formula C12H19NO2 B1361517 2-[(Diethylamino)methyl]-4-methoxyphenol CAS No. 23562-78-9](/img/structure/B1361517.png)

2-[(Diethylamino)methyl]-4-methoxyphenol

Description

The exact mass of the compound 2-[(Diethylamino)methyl]-4-methoxyphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-[(Diethylamino)methyl]-4-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Diethylamino)methyl]-4-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylaminomethyl)-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-13(5-2)9-10-8-11(15-3)6-7-12(10)14/h6-8,14H,4-5,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWYIGTXOZCFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280645 | |

| Record name | 2-[(diethylamino)methyl]-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23562-78-9 | |

| Record name | NSC17845 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(diethylamino)methyl]-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-[(Diethylamino)methyl]-4-methoxyphenol

Introduction

2-[(Diethylamino)methyl]-4-methoxyphenol, a substituted aminophenol, belongs to a class of compounds known as Mannich bases. These compounds are characterized by a β-amino-carbonyl structure, though in the case of phenolic Mannich bases, the carbonyl is part of the aromatic phenol system. The synthesis of such molecules is of significant interest to researchers in medicinal chemistry and drug development due to their potential as scaffolds for a variety of biologically active agents. The presence of a hydrophilic diethylaminomethyl group and a lipophilic methoxyphenol moiety imparts a unique physicochemical profile that can be exploited in the design of novel therapeutics. Secondary amines, such as the diethylamino group in this compound, are integral components in many pharmaceuticals, including antidepressants and analgesics[1][2].

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of 2-[(Diethylamino)methyl]-4-methoxyphenol, with a focus on providing practical insights for researchers and drug development professionals.

Physicochemical Properties

The physicochemical properties of 2-[(Diethylamino)methyl]-4-methoxyphenol are crucial for its handling, formulation, and biological activity. While specific experimental data for this compound is not extensively reported, its properties can be reliably inferred from its constituent functional groups and data from closely related analogs.

| Property | Predicted/Estimated Value | Basis for Estimation |

| Molecular Formula | C₁₂H₁₉NO₂ | Based on chemical structure. |

| Molecular Weight | 209.28 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Based on the physical state of similar phenolic Mannich bases and guaiacol[3]. |

| Boiling Point | Not available; expected to be >200 °C at atmospheric pressure | High boiling points are characteristic of phenolic compounds with similar molecular weights. |

| Melting Point | Not available; likely a low-melting solid or viscous oil | Guaiacol, a precursor, has a melting point of 28-32 °C[4]. The addition of the aminomethyl group may alter this. |

| Solubility | Slightly soluble in water; soluble in organic solvents (e.g., ethanol, methanol, dichloromethane, acetone) and aqueous acidic solutions. | The phenolic hydroxyl group provides some water solubility, which is enhanced by the amine's ability to be protonated in acidic media. The aromatic ring and alkyl groups contribute to solubility in organic solvents. |

| pKa | Phenolic OH: ~10; Diethylamino group (conjugate acid): ~9-10 | Based on typical pKa values for phenols and protonated tertiary amines. |

Synthesis and Purification

The most direct and widely employed method for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol is the Mannich reaction. This three-component condensation reaction involves an active acidic hydrogen compound (guaiacol), formaldehyde, and a secondary amine (diethylamine)[5].

Reaction Principle

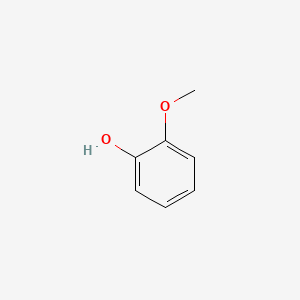

The Mannich reaction proceeds via the formation of an electrophilic N,N-diethyliminium ion from the reaction of diethylamine and formaldehyde. This iminium ion is then attacked by the electron-rich aromatic ring of guaiacol (2-methoxyphenol), which acts as the nucleophile. The substitution occurs preferentially at the position ortho to the hydroxyl group, which is activated by the electron-donating nature of the hydroxyl and methoxy groups.

Caption: General workflow of the Mannich reaction for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the aminomethylation of phenols.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Diethylamine

-

Formaldehyde (37% aqueous solution)

-

Ethanol (or other suitable solvent)

-

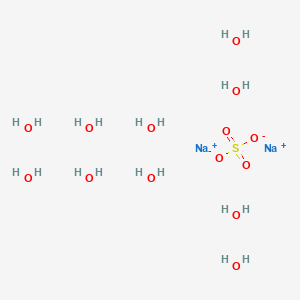

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guaiacol (1.0 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add diethylamine (1.1 equivalents) followed by the slow, dropwise addition of aqueous formaldehyde (1.1 equivalents) while maintaining the temperature below 20°C using an ice bath.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Acidify the reaction mixture with dilute HCl to a pH of ~2. This will protonate the product, making it water-soluble and allowing for the removal of non-basic impurities.

-

Wash the acidic aqueous solution with dichloromethane to remove any unreacted guaiacol and non-basic byproducts.

-

Basify the aqueous layer with a cold solution of NaOH to a pH of ~10-11, which deprotonates the product, causing it to separate as an oil or solid.

-

-

Extraction and Drying: Extract the product from the basic aqueous solution with three portions of dichloromethane. Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

The structure of 2-[(Diethylamino)methyl]-4-methoxyphenol can be unequivocally confirmed through a combination of spectroscopic techniques. The following are expected spectral data based on the analysis of similar compounds[2].

¹H NMR Spectroscopy

-

Aromatic Protons (Ar-H): Three signals in the range of δ 6.7-7.0 ppm, corresponding to the three protons on the aromatic ring. The substitution pattern will lead to characteristic splitting patterns (e.g., a doublet, a doublet of doublets, and a doublet).

-

Methoxy Protons (-OCH₃): A singlet at approximately δ 3.8 ppm, integrating to three protons.

-

Methylene Protons (-CH₂-N): A singlet or a pair of doublets (if diastereotopic) around δ 3.6-3.8 ppm, integrating to two protons.

-

Ethyl Protons (-N(CH₂CH₃)₂): A quartet at approximately δ 2.5-2.7 ppm (integrating to four protons) and a triplet at around δ 1.0-1.2 ppm (integrating to six protons).

-

Phenolic Proton (-OH): A broad singlet that can appear over a wide range (δ 4-10 ppm) and is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the oxygen atoms (C-OH and C-OCH₃) will be the most downfield.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm[6].

-

Methylene Carbon (-CH₂-N): A signal in the range of δ 50-60 ppm.

-

Ethyl Carbons (-N(CH₂CH₃)₂): Two signals, one around δ 45-50 ppm for the methylene carbons and another around δ 10-15 ppm for the methyl carbons.

Infrared (IR) Spectroscopy

-

O-H Stretch (Phenolic): A broad band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Signals between 2800-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Phenolic and Ether): Strong absorptions in the 1200-1260 cm⁻¹ range.

-

C-N Stretch: A signal in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 209.28).

-

Fragmentation Pattern: A characteristic fragmentation would be the loss of an ethyl group or cleavage of the benzylic C-C bond, leading to a prominent fragment corresponding to the resonance-stabilized benzylic cation.

Potential Applications in Drug Development

Phenolic Mannich bases are versatile intermediates in the synthesis of more complex molecules with a wide range of biological activities.

-

Precursor for Novel Therapeutics: The presence of the phenolic hydroxyl and the tertiary amine allows for further chemical modifications to generate a library of derivatives for screening against various biological targets.

-

Antioxidant Properties: Phenolic compounds are known for their antioxidant activity, which is relevant in the context of diseases associated with oxidative stress[7].

-

Analgesic and Antidepressant Scaffolds: The structural motif of an aminomethyl group attached to an aromatic ring is found in several centrally acting drugs, suggesting that derivatives of 2-[(diethylamino)methyl]-4-methoxyphenol could be explored for their potential as analgesics or antidepressants[2][8].

-

Antimicrobial Agents: Mannich bases have been reported to possess antimicrobial and antifungal activities.

Caption: Potential pathways for the application of 2-[(Diethylamino)methyl]-4-methoxyphenol in drug development.

Safety and Handling

While specific toxicity data for 2-[(Diethylamino)methyl]-4-methoxyphenol is not available, precautions should be taken based on the properties of its constituent functional groups and related compounds.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards:

-

Skin and Eye Irritation: Phenolic compounds and amines can be irritating to the skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Toxicity: Harmful if swallowed or inhaled. Acute toxicity is a potential concern with aminophenols.

-

-

Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-[(Diethylamino)methyl]-4-methoxyphenol is a readily accessible Mannich base with significant potential as a building block in medicinal chemistry. Its synthesis via the Mannich reaction is straightforward, and its structure can be reliably characterized using standard spectroscopic methods. While direct biological data is sparse, the known activities of related compounds suggest that derivatives of this molecule could exhibit valuable pharmacological properties, making it a target of interest for further investigation by researchers and drug development professionals.

References

-

Ajibade, P. A., & Oluwakayode, T. E. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1274. [Link]

-

Eliel, E. L. (1951). The Structure of the Guaiacol “Mannich Bases”. Journal of the American Chemical Society, 73(1), 43–45. [Link]

-

Kusumaningrum, V. A., Ningsih, R., & Nafiah, A. N. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)-methyl)phenol compounds. Proceedings of the International Conference on Green Technology and Design, 235-241. [Link]

-

PubChem. (n.d.). 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Guaiacol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Asakawa, E., Hirose, M., Hagiwara, A., Takahashi, S., & Ito, N. (1994). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. International Journal of Cancer, 56(1), 146–152. [Link]

-

Fujisawa, S., Atsumi, T., Ishihara, M., & Kadoma, Y. (2005). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 25(2A), 867–872. [Link]

-

Celgene Corp. (2010). Methods of using (+)-2-[1-(3-ethoxy-4 methoxyphenyl)-2-methylsulfonylethyl]-4 acetylaminoisoindoline 1,3-dione (U.S. Patent No. 7,659,302 B2). U.S. Patent and Trademark Office. [Link]

-

Chaverri, G., & Rojas, J. C. (2021). Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. Plants, 10(7), 1373. [Link]

- Grünenthal GmbH. (2005). Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol (U.S. Patent Application No. 2005/0215821 A1). U.S.

-

Nadeem, M., Alam, T., ur Rehman, A., Hasan, F., Khan, S., Badshah, M., Ahmad, S., Farman, M., & Shah, A. A. (2022). Biological Evaluation and Computational Studies of Methoxy-flavones from Newly Isolated Radioresistant Micromonospora Aurantiaca Strain TMC-15. Research Square. [Link]

-

PubChem. (n.d.). 4-((Dimethylamino)methyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Charalambous, A., He, J., & Kilbourn, M. R. (1998). Synthesis and biological evaluation in mice of (2-[11C]methoxy)-6',7'-dihydrorotenol, a second generation rotenoid for marking mitochondrial complex I activity. Nuclear Medicine and Biology, 25(5), 453–458. [Link]

-

ChemicalBook. (n.d.). CAS No.6839-17-4,bis-[(2-methoxy-phenyl)-[1]naphthyl.... Retrieved from [Link]

-

Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1645–1648. [Link]

-

Abdelaty, M. S. A., El-Adly, A. A., & El-Sayed, A. M. (2018). Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. Polymers, 10(11), 1238. [Link]

-

Essien, E. E., Akpan, A. E., & Thomas, P. S. (2015). Synthesis of Mannich bases: 2-(3-Phenylaminopropionyloxy)-benzoic acid and 3-Phenylamino-1-(2,4,6-trimethoxy-phenyl)-propan-1-one, their toxicity, ionization constant, antimicrobial and antioxidant activities. Bioorganic & Medicinal Chemistry Letters, 25(3), 512–518. [Link]

-

LibreTexts. (2021). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]

-

Ajibade, P. A., & Oluwakayode, T. E. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar. [Link]

- BenchChem. (2025). (Diethylamino)methanol: A Versatile Reagent for Mannich Reactions in Research and Drug Development.

-

PubChem. (n.d.). 4-Methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. JPH09151151A - Production of 4-methoxyphenol - Google Patents [patents.google.com]

- 5. 68439-50-9 CAS MSDS (LAURETH-4) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Full text of "Union Government, Weekly, 1965-01-02, Part III-Section 4, Ref. 4-CA4(1)/14/64-65" [archive.org]

- 8. EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-[(Diethylamino)methyl]-4-methoxyphenol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-[(Diethylamino)methyl]-4-methoxyphenol, a substituted phenol of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented in publicly accessible databases, this guide synthesizes foundational chemical principles, data from structurally related compounds, and established reaction mechanisms to offer a comprehensive overview. We will delve into its chemical identity, a probable synthetic pathway via the Mannich reaction, and potential applications derived from its structural motifs. This document serves as a foundational resource for researchers initiating projects involving this and similar molecules.

Introduction and Chemical Identity

2-[(Diethylamino)methyl]-4-methoxyphenol is a member of the aminomethylated phenol family. Its structure is characterized by a guaiacol (2-methoxyphenol) core, substituted at the 4-position with a methoxy group and at the 2-position with a (diethylamino)methyl group. This unique combination of a phenolic hydroxyl, a methoxy ether, and a tertiary amine imparts a range of chemical properties that make it a valuable target for synthesis and application development.

The phenolic hydroxyl group provides a site for antioxidant activity and potential coordination with metal ions. The methoxy group modulates the electronic properties of the aromatic ring and can influence the acidity of the phenolic proton. The tertiary amine moiety introduces basicity and can be protonated to form water-soluble salts, a desirable feature for pharmaceutical applications.

Physicochemical Properties

Based on its structure, we can predict several key physicochemical properties of 2-[(Diethylamino)methyl]-4-methoxyphenol. These properties are crucial for understanding its behavior in various experimental settings.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₁₂H₁₉NO₂ | PubChemLite[1] |

| Monoisotopic Mass | 209.14159 Da | PubChemLite[1] |

| SMILES | CCN(CC)CC1=C(C=CC(=C1)OC)O | PubChemLite[1] |

| InChI | InChI=1S/C12H19NO2/c1-4-13(5-2)9-10-8-11(15-3)6-7-12(10)14/h6-8,14H,4-5,9H2,1-3H3 | PubChemLite[1] |

| Predicted XlogP | 2.1 | PubChemLite[1] |

| Appearance | Likely a viscous liquid or low-melting solid at room temperature. | Based on similar phenolic Mannich bases. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO. | General solubility of substituted phenols and tertiary amines. |

| Basicity (pKb) | The tertiary amine would be expected to have a pKb in the range of 3-4. | Typical pKb for trialkylamines. |

| Acidity (pKa) | The phenolic proton would have a pKa of approximately 10. | Typical pKa for phenols. |

Synthesis via the Mannich Reaction

The most direct and logical synthetic route to 2-[(Diethylamino)methyl]-4-methoxyphenol is the Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. In the case of phenols, the reaction proceeds at the activated ortho and para positions relative to the hydroxyl group.

The synthesis of the target compound would involve the reaction of 4-methoxyphenol (hydroquinone monomethyl ether) with formaldehyde and diethylamine.

Reaction Mechanism

The Mannich reaction mechanism for this synthesis can be described in the following steps:

-

Formation of the Eschenmoser's salt precursor: Diethylamine reacts with formaldehyde to form a hemiaminal, which then dehydrates to form the reactive dimethylaminomethyl cation (an iminium ion).

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-methoxyphenol acts as a nucleophile and attacks the iminium ion. The ortho-position to the hydroxyl group is highly activated, directing the substitution to this site.

-

Proton Transfer: A final deprotonation step re-aromatizes the ring and yields the final product, 2-[(Diethylamino)methyl]-4-methoxyphenol.

Caption: Synthetic pathway for 2-[(Diethylamino)methyl]-4-methoxyphenol via the Mannich Reaction.

Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol based on standard Mannich reaction procedures.

Materials:

-

4-Methoxyphenol

-

Diethylamine

-

Formaldehyde (37% aqueous solution)

-

Ethanol (or another suitable solvent)

-

Hydrochloric acid (for pH adjustment and product isolation)

-

Sodium hydroxide (for neutralization)

-

Dichloromethane (or other extraction solvent)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphenol in ethanol.

-

Addition of Reagents: To the stirred solution, add diethylamine followed by the dropwise addition of aqueous formaldehyde. The order of addition may be varied, but careful control of the temperature is recommended due to the exothermic nature of the initial amine-formaldehyde reaction.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with hydrochloric acid to protonate the amine, making it water-soluble.

-

Purification: The acidic aqueous solution is washed with a non-polar organic solvent (e.g., hexane) to remove any unreacted 4-methoxyphenol. The aqueous layer is then basified with a sodium hydroxide solution to deprotonate the amine and precipitate the product.

-

Isolation: The product is extracted from the aqueous layer using a suitable organic solvent like dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure.

Potential Applications

The structural features of 2-[(Diethylamino)methyl]-4-methoxyphenol suggest its utility in several areas of research and development.

Pharmaceutical Scaffolding

The aminomethylated phenol motif is present in a variety of biologically active compounds. The tertiary amine can be crucial for receptor binding and for improving the pharmacokinetic profile of a drug candidate. The phenolic hydroxyl can participate in hydrogen bonding interactions with biological targets.

Caption: Potential application areas for 2-[(Diethylamino)methyl]-4-methoxyphenol.

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to quench free radicals. The substituents on the aromatic ring can modulate this activity.

Corrosion Inhibition

Many organic molecules containing heteroatoms like nitrogen and oxygen are effective corrosion inhibitors for metals. These compounds can adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. The presence of both a phenolic hydroxyl and a tertiary amine in the target molecule makes it a promising candidate for this application.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-[(Diethylamino)methyl]-4-methoxyphenol is not available, general precautions for handling substituted phenols and tertiary amines should be followed.

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: May be harmful if swallowed.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

-

Work in a well-ventilated area or use a fume hood.

Conclusion

2-[(Diethylamino)methyl]-4-methoxyphenol represents a molecule with significant potential in various scientific domains. This guide has provided a theoretical framework for its synthesis, predicted its key physicochemical properties, and outlined its potential applications. While further experimental validation is necessary to fully characterize this compound, the information presented here serves as a valuable starting point for researchers and developers interested in exploring its utility. The logical and efficient synthetic pathway via the Mannich reaction makes it an accessible target for further investigation.

References

-

PubChemLite. 2-[(diethylamino)methyl]-4-methoxyphenol (C12H19NO2). [Link]

Sources

An In-depth Technical Guide to 2-[(Diethylamino)methyl]-4-methoxyphenol: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 2-[(Diethylamino)methyl]-4-methoxyphenol, a substituted aminomethylphenol. Drawing upon established principles of organic synthesis, spectroscopic analysis, and pharmacological sciences, this document serves as a vital resource for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, a proposed synthetic pathway, predicted physicochemical and spectroscopic characteristics, and potential biological activities, all grounded in the context of related chemical entities.

Introduction and Significance

2-[(Diethylamino)methyl]-4-methoxyphenol belongs to the class of Mannich bases, which are β-amino-ketone derivatives of significant interest in medicinal chemistry.[1] The core structure, featuring a phenol ring substituted with a methoxy group and a diethylaminomethyl side chain, suggests a potential for a range of biological activities. The phenolic hydroxyl group can act as a hydrogen bond donor and may be crucial for antioxidant properties, while the tertiary amine moiety can influence the compound's basicity, solubility, and interactions with biological targets.[2][3] The methoxy group can modulate the electronic properties of the phenol ring and affect metabolic stability.

This guide aims to provide a detailed theoretical and practical framework for the synthesis and characterization of this compound, laying the groundwork for its further investigation in drug discovery and development.

Molecular Structure and Physicochemical Properties

The fundamental architecture of 2-[(Diethylamino)methyl]-4-methoxyphenol is key to understanding its chemical behavior and biological potential.

Molecular Formula: C₁₂H₁₉NO₂

SMILES: CCN(CC)CC1=C(C=CC(=C1)OC)O

InChI: InChI=1S/C12H19NO2/c1-4-13(5-2)9-10-8-11(15-3)6-7-12(10)14/h6-8,14H,4-5,9H2,1-3H3

InChIKey: LHWYIGTXOZCFPM-UHFFFAOYSA-N

A table summarizing the predicted physicochemical properties is presented below. These values are computationally derived and provide a preliminary assessment of the compound's characteristics.

| Property | Predicted Value | Source |

| Molecular Weight | 209.28 g/mol | PubChemLite |

| Monoisotopic Mass | 209.14159 Da | PubChemLite |

| XlogP | 2.1 | PubChemLite |

| Hydrogen Bond Donor Count | 1 | PubChemLite |

| Hydrogen Bond Acceptor Count | 3 | PubChemLite |

| Rotatable Bond Count | 5 | PubChemLite |

Synthesis Pathway: The Mannich Reaction

The most logical and established method for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (4-methoxyphenol, also known as guaiacol), an aldehyde (formaldehyde), and a secondary amine (diethylamine).[1]

Reaction Mechanism

The Mannich reaction proceeds through the formation of an Eschenmoser's salt-like intermediate (a dimethylaminomethyl cation in this case) from the reaction of formaldehyde and diethylamine. The electron-rich phenol then acts as a nucleophile, attacking the iminium ion in an electrophilic aromatic substitution, primarily at the ortho position to the hydroxyl group due to its activating and directing effects.

Caption: Proposed Mannich reaction for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on known Mannich reactions with phenols and should be optimized for this specific transformation.

Materials:

-

4-Methoxyphenol (Guaiacol)

-

Formaldehyde (37% aqueous solution)

-

Diethylamine

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for pH adjustment)

-

Sodium bicarbonate (for neutralization)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-methoxyphenol in ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

To this solution, add 1.1 equivalents of diethylamine, followed by the dropwise addition of 1.1 equivalents of a 37% aqueous formaldehyde solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with hydrochloric acid to a pH of ~2 to protonate the product and facilitate separation from non-basic impurities.

-

Wash the acidic aqueous layer with dichloromethane or ethyl acetate to remove unreacted starting materials and byproducts.

-

Basify the aqueous layer with a saturated sodium bicarbonate solution to a pH of ~8-9 to deprotonate the product.

-

Extract the product into dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product may be purified by column chromatography on silica gel or by vacuum distillation.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 6.7-7.0 ppm (m, 3H): Aromatic protons on the phenol ring.

-

δ 5.5-6.5 ppm (br s, 1H): Phenolic hydroxyl proton (exchangeable with D₂O).

-

δ 3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).

-

δ 3.6 ppm (s, 2H): Methylene protons of the aminomethyl group (-CH₂-N).

-

δ 2.6 ppm (q, J = 7.2 Hz, 4H): Methylene protons of the diethylamino group (-N-CH₂-CH₃).

-

δ 1.1 ppm (t, J = 7.2 Hz, 6H): Methyl protons of the diethylamino group (-N-CH₂-CH₃).

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 150-155 ppm: Aromatic carbon attached to the hydroxyl group.

-

δ 145-150 ppm: Aromatic carbon attached to the methoxy group.

-

δ 120-125 ppm: Aromatic carbon ortho to the aminomethyl group.

-

δ 110-120 ppm: Other aromatic carbons.

-

δ 55-60 ppm: Methoxy carbon (-OCH₃).

-

δ 50-55 ppm: Methylene carbon of the aminomethyl group (-CH₂-N).

-

δ 45-50 ppm: Methylene carbons of the diethylamino group (-N-CH₂-CH₃).

-

δ 10-15 ppm: Methyl carbons of the diethylamino group (-N-CH₂-CH₃).

Infrared (IR) Spectroscopy

Predicted IR Absorptions (cm⁻¹):

-

3200-3600 (broad): O-H stretching of the phenolic hydroxyl group.

-

2970-2800: C-H stretching of the aliphatic (diethylaminomethyl) groups.

-

1590, 1500, 1450: C=C stretching of the aromatic ring.

-

1250-1200: Asymmetric C-O-C stretching of the methoxy group.

-

1030-1050: Symmetric C-O-C stretching of the methoxy group.

-

1150-1085: C-N stretching of the tertiary amine.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI): The molecular ion peak [M]⁺ at m/z 209 is expected. A prominent fragment would likely be the benzylic cleavage leading to the loss of the diethylamino group, resulting in a fragment at m/z 137. Another significant fragmentation pathway would be the formation of the diethyliminium ion at m/z 86.

| Ion | Predicted m/z |

| [M+H]⁺ | 210.14887 |

| [M+Na]⁺ | 232.13081 |

| [M-H]⁻ | 208.13431 |

Data predicted by PubChemLite.

Potential Biological Activities and Applications

The biological activities of 2-[(Diethylamino)methyl]-4-methoxyphenol have not been explicitly reported. However, based on the activities of structurally related compounds, several potential applications can be postulated.

Caption: Postulated biological activities of 2-[(Diethylamino)methyl]-4-methoxyphenol based on its structural features.

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the aromatic ring of 2-[(Diethylamino)methyl]-4-methoxyphenol is a key structural feature for this potential activity.[2][3]

-

Antimicrobial Activity: Many Mannich bases of phenols exhibit significant antibacterial and antifungal activities.[4] The combination of the phenolic moiety and the aminomethyl side chain could lead to synergistic antimicrobial effects.

-

Anticancer Activity: Certain phenolic compounds and their derivatives have been shown to possess cytotoxic effects against various cancer cell lines.[5] The potential of 2-[(Diethylamino)methyl]-4-methoxyphenol as an anticancer agent warrants investigation.

-

Cholinesterase Inhibition: Substituted aminomethylphenols have been explored as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease.[6] The diethylaminomethyl group in the target molecule makes it a candidate for evaluation in this area.

Safety and Handling

Specific safety data for 2-[(Diethylamino)methyl]-4-methoxyphenol is not available. However, based on the general hazards of Mannich bases and phenolic compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-[(Diethylamino)methyl]-4-methoxyphenol is a synthetically accessible Mannich base with a range of potential biological activities. This guide has provided a comprehensive theoretical framework for its synthesis via the Mannich reaction, along with predicted spectroscopic and physicochemical properties. While experimental validation is necessary, the information presented here serves as a valuable starting point for researchers interested in exploring the chemical and biological landscape of this promising compound. Further studies are warranted to elucidate its precise biological mechanisms of action and to evaluate its therapeutic potential.

References

-

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. [Link]

-

Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]

-

2-[(diethylamino)methyl]-4-methoxyphenol (C12H19NO2). PubChemLite. [Link]

-

Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed. [Link]

-

Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. MDPI. [Link]

-

Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. Iraqi Journal of Science. [Link]

-

2-(Hydroxymethyl)-4-methoxyphenol. PubChem. [Link]

-

1H NMR (CDCl3) of 2-[(diethylamino)methyl]-4-formyl-6-methoxyphenyl acrylate (DEMAVA). ResearchGate. [Link]

-

(PDF) Synthesis and in Vitro Biological Activity Study of Novel Phenol Mannich Base Analogs Containing Spiroheterocycle as Core Compound. ResearchGate. [Link]

-

Two Antibacterial Compounds: Velutin and 4-(Hydroxy(Oxiran-2-yl)Methyl)-2-Methoxyphenol from the Stem Bark of Drimys arfakensis Gibbs. KnE Publishing. [Link]

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC. [Link]

-

Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. [Link]

-

Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. PubMed. [Link]

-

Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase. PubMed. [Link]

-

(PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

-

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. ResearchGate. [Link]

-

The Structure of the Guaiacol “Mannich Bases” (1950). ACS Publications. [Link]

-

(PDF) Synthesis and in Vitro Biological Activity Study of Novel Phenol Mannich Base Analogs Containing Spiroheterocycle as Core Compound. ResearchGate. [Link]

-

Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase. ScienceDirect. [Link]

-

Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. PubMed. [Link]

Sources

- 1. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 2. Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil | MDPI [mdpi.com]

- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. miller-stephenson.com [miller-stephenson.com]

Introduction: Bridging Natural Scaffolds with Synthetic Versatility

An In-depth Technical Guide to the Synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol from Vanillin

Vanillin, the principal component of vanilla bean extract, is a widely available and renewable starting material in chemical synthesis.[1] Its phenolic and aldehydic functionalities make it a versatile platform for creating a diverse range of derivatives. This guide details the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol, a Mannich base derived from vanillin. This transformation introduces an aminomethyl group onto the aromatic ring, a valuable modification that opens avenues for applications in polymer science, drug development, and as a synthetic intermediate for more complex molecules.[2][3]

The core of this synthesis is the Mannich reaction, a classic three-component condensation that provides a powerful method for C-C bond formation and the introduction of nitrogen-containing functional groups.[4] This guide will provide a mechanistic understanding of the reaction, a detailed experimental protocol, and a framework for the characterization of the final product, tailored for researchers in organic synthesis and drug discovery.

The Mannich Reaction: A Mechanistic Perspective

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine.[5] In the case of vanillin, the electron-rich phenolic ring acts as the nucleophile, attacking an electrophilic iminium ion generated in situ.

The mechanism proceeds through two primary stages:

-

Formation of the Eschenmoser-like Iminium Ion : Diethylamine, a secondary amine, reacts with formaldehyde via nucleophilic addition. Subsequent dehydration, typically acid-catalyzed, forms the highly electrophilic N,N-diethylmethyleneiminium ion.[6] This ion is the key electrophile in the reaction.

-

Electrophilic Aromatic Substitution : The vanillin molecule, with its electron-donating hydroxyl and methoxy groups, possesses a highly activated aromatic ring. The hydroxyl group strongly directs electrophilic substitution to the ortho and para positions. As the para position is already occupied by the aldehyde group (which is deactivating), the iminium ion is attacked by the electron-rich carbon atom ortho to the hydroxyl group. A final deprotonation step re-aromatizes the ring to yield the final product, 2-[(Diethylamino)methyl]-4-methoxyphenol.

Caption: Reaction mechanism for the Mannich synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a standard laboratory procedure for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Vanillin | 152.15 | 7.61 g | 50.0 | Starting Material |

| Diethylamine | 73.14 | 5.50 mL (3.82 g) | 52.2 | Amine Component |

| Formaldehyde (37% aq. sol.) | 30.03 | 4.10 mL | 55.0 | Aldehyde Component |

| Ethanol | 46.07 | 100 mL | - | Solvent |

| Diethyl Ether | 74.12 | As needed | - | Extraction Solvent |

| Saturated Sodium Bicarbonate | - | As needed | - | Neutralizing Wash |

| Brine | - | As needed | - | Aqueous Wash |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying Agent |

Procedure

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (7.61 g, 50.0 mmol) and ethanol (100 mL). Stir the mixture at room temperature until the vanillin is completely dissolved.

-

Reagent Addition : Cool the flask in an ice-water bath. To the stirred solution, slowly add diethylamine (5.50 mL, 52.2 mmol). Following this, add the 37% aqueous formaldehyde solution (4.10 mL, 55.0 mmol) dropwise over 10-15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the solution for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal : Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction : To the remaining residue, add 100 mL of diethyl ether and 100 mL of water. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

-

Washing : Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : The crude product can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-[(Diethylamino)methyl]-4-methoxyphenol as an oil or a low-melting solid.

Structural Verification and Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expect to see a triplet and a quartet in the aliphatic region corresponding to the ethyl groups of the diethylamino moiety. A singlet for the benzylic CH₂ protons, a singlet for the methoxy (OCH₃) protons, and signals in the aromatic region corresponding to the protons on the substituted benzene ring are also expected. The broad singlet for the phenolic OH is also a key indicator.

-

¹³C NMR : The spectrum should show distinct signals for the ethyl carbons, the benzylic carbon, the methoxy carbon, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy : Key signals include a broad O-H stretch for the phenol, C-H stretches for the aliphatic and aromatic components, and C-O stretching for the methoxy and phenolic groups.[2]

-

Mass Spectrometry (MS) : The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular formula C₁₂H₁₉NO₂ (m/z = 209.14).[7]

Caption: Overall experimental workflow for the synthesis.

Conclusion and Outlook

The Mannich reaction provides a direct and efficient route for the synthesis of 2-[(Diethylamino)methyl]-4-methoxyphenol from the renewable feedstock, vanillin. The resulting aminomethylated phenol is a valuable building block. The tertiary amine functionality can be quaternized to create cationic polymers or surfactants, while the phenolic hydroxyl group can be further derivatized, for instance, through esterification or etherification to produce functional monomers.[2][8] This guide provides a robust framework for the synthesis and characterization of this versatile compound, enabling further exploration by researchers in materials science and medicinal chemistry.

References

-

Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. Available at: [Link]

-

Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available at: [Link]

-

Al-Ayed, A. S., et al. (2018). Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids. National Center for Biotechnology Information. Available at: [Link]

-

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). ResearchGate. Available at: [Link]

-

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. (2021). MDPI. Available at: [Link]

-

2-[(diethylamino)methyl]-4-methoxyphenol (C12H19NO2). PubChem. Available at: [Link]

- A kind of synthetic method of 2- methyl -4- methoxy diphenylamine. (2019). Google Patents.

-

Proposed mechanism of the Mannich reaction of vanillin catalyzed with [HTEA][ClAc]. ResearchGate. Available at: [Link]

-

Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. (n.d.). University of the Highlands and Islands. Available at: [Link]

-

Mannich reaction. Wikipedia. Available at: [Link]

-

Synthesis of new vanillin derivatives from natural eugenol. (2021). SciSpace. Available at: [Link]

-

The mechanism of lignin with diethylamine by the Mannich reaction in acidic medium. ResearchGate. Available at: [Link]

-

Mannich Reaction. (2021). YouTube. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Poly(N-isopropylacrylamide-co-2-((diethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) Environmental Functional Copolymers: Synthesis, Characterizations, and Grafting with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. youtube.com [youtube.com]

- 7. PubChemLite - 2-[(diethylamino)methyl]-4-methoxyphenol (C12H19NO2) [pubchemlite.lcsb.uni.lu]

- 8. scispace.com [scispace.com]

A Comprehensive Guide to the Spectroscopic Characterization of 2-[(Diethylamino)methyl]-4-methoxyphenol

This technical guide provides an in-depth analysis of the spectroscopic data for 2-[(Diethylamino)methyl]-4-methoxyphenol, a molecule of interest in medicinal chemistry and materials science. The structural elucidation of this compound is critical for quality control, reaction monitoring, and understanding its physicochemical properties. This document offers a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established spectroscopic principles and comparative analysis with structurally related compounds. The protocols detailed herein are designed to be self-validating, ensuring reliable and reproducible results.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-[(Diethylamino)methyl]-4-methoxyphenol is a substituted phenol containing a methoxy group, a diethylaminomethyl side chain, and a phenolic hydroxyl group. These functionalities give rise to characteristic signals in various spectroscopic techniques, allowing for its unambiguous identification.

Figure 1: Chemical structure of 2-[(Diethylamino)methyl]-4-methoxyphenol.

The following sections will dissect the expected spectroscopic signatures of this molecule, providing both predicted data and insights from analogous compounds to offer a comprehensive analytical overview.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-[(Diethylamino)methyl]-4-methoxyphenol

| Proton Type | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -OH | 9.0 - 10.0 | Singlet (broad) | 1H |

| Aromatic-H | 6.7 - 7.0 | Multiplet | 3H |

| -OCH₃ | ~3.8 | Singlet | 3H |

| Ar-CH₂-N | ~3.6 | Singlet | 2H |

| -N-(CH₂CH₃)₂ | ~2.6 | Quartet | 4H |

| -N-(CH₂CH₃)₂ | ~1.1 | Triplet | 6H |

Causality behind Predictions:

-

Aromatic Protons (6.7 - 7.0 ppm): The three protons on the benzene ring will appear in the aromatic region. Their precise chemical shifts and coupling patterns will depend on the electronic effects of the hydroxyl, methoxy, and diethylaminomethyl substituents.

-

Methoxy Protons (~3.8 ppm): The three protons of the methoxy group are shielded and will appear as a sharp singlet.

-

Diethylaminomethyl Protons: This group will give rise to three distinct signals: a singlet for the benzylic methylene protons (~3.6 ppm), a quartet for the methylene protons of the ethyl groups (~2.6 ppm), and a triplet for the terminal methyl protons (~1.1 ppm). The quartet and triplet are due to spin-spin coupling between the adjacent methylene and methyl groups.

-

Phenolic Proton (9.0 - 10.0 ppm): The hydroxyl proton is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-[(Diethylamino)methyl]-4-methoxyphenol

| Carbon Type | Predicted Chemical Shift (δ) in ppm |

| Aromatic C-O | 145 - 155 |

| Aromatic C-N | 125 - 135 |

| Aromatic C-H | 110 - 120 |

| -OCH₃ | ~56 |

| Ar-CH₂-N | ~58 |

| -N-(CH₂CH₃)₂ | ~47 |

| -N-(CH₂CH₃)₂ | ~12 |

Expert Insights: The chemical shift of the methoxy carbon is typically around 56 ppm.[1] The carbons of the aromatic ring will have their chemical shifts influenced by the electron-donating effects of the hydroxyl and methoxy groups and the electron-withdrawing effect of the diethylaminomethyl substituent.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

-

Instrument Setup: The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize the spectral width to encompass all expected proton signals.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorptions for 2-[(Diethylamino)methyl]-4-methoxyphenol

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (Phenol) | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2970 | Medium to Strong |

| C=C (Aromatic) | 1500 - 1600 | Medium |

| C-O (Aryl Ether) | 1230 - 1270 | Strong |

| C-N (Amine) | 1020 - 1250 | Medium |

Field-Proven Insights: The most prominent feature in the IR spectrum will be the broad O-H stretching band of the phenolic hydroxyl group, typically centered around 3400 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The presence of both aromatic and aliphatic C-H stretches, along with the strong C-O stretch of the aryl ether, will further confirm the molecular structure.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

Step-by-Step Methodology:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Table 4: Predicted Mass Spectrometry Data for 2-[(Diethylamino)methyl]-4-methoxyphenol

| Ion | m/z (Predicted) |

| [M+H]⁺ | 210.1489 |

| [M+Na]⁺ | 232.1308 |

| [M-H]⁻ | 208.1343 |

Authoritative Grounding: The predicted m/z values are based on the exact mass of the molecule (C₁₂H₁₉NO₂). High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The fragmentation pattern in MS/MS experiments would likely involve the loss of the diethylamino group or cleavage of the ethyl chains.

Experimental Protocol for ESI-MS

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 2-[(Diethylamino)methyl]-4-methoxyphenol.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid can be added to promote protonation for positive ion mode analysis.

-

Infusion: The sample solution is introduced into the ESI source at a low flow rate.

-

Ionization: A high voltage is applied to the capillary tip, generating charged droplets that desolvate to produce gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are measured.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Figure 3: Integrated spectroscopic approach for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of 2-[(Diethylamino)methyl]-4-methoxyphenol. By integrating data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers and drug development professionals can confidently verify the structure and purity of this compound. The provided protocols, grounded in established scientific principles, ensure the generation of reliable and high-quality data, which is paramount for advancing research and development efforts.

References

-

Akerman, F. P., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1274. [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0032136). [Link]

-

ResearchGate. (n.d.). ¹H NMR (CDCl₃) of 2-[(diethylamino)methyl]-4-formyl-6-methoxyphenyl acrylate (DEMAVA). [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for an article. [Link]

-

ResearchGate. (n.d.). The IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

-

SpectraBase. (n.d.). 4-Methoxyphenol - Optional[FTIR] - Spectrum. [Link]

-

PubMed. (2000). The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural elucidation of this molecule using NMR spectroscopy.

Introduction: The Significance of NMR in Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a multifunctional compound like 2-[(Diethylamino)methyl]-4-methoxyphenol, ¹H NMR is crucial for confirming its successful synthesis and purity. The molecule, a Mannich base derived from 4-methoxyphenol, possesses distinct proton environments that give rise to a characteristic spectral fingerprint. Understanding this spectrum is key to its unequivocal identification.

Predicted ¹H NMR Spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol

While an experimentally acquired high-resolution spectrum is the gold standard, a detailed prediction based on the analysis of structurally similar compounds and fundamental NMR principles provides a robust framework for interpretation. The expected ¹H NMR spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol in a common deuterated solvent like chloroform-d (CDCl₃) would exhibit signals corresponding to the aromatic protons, the phenolic hydroxyl group, the methoxy group, and the diethylaminomethyl substituent.

Molecular Structure and Proton Environments

To facilitate the spectral analysis, the distinct proton environments in 2-[(Diethylamino)methyl]-4-methoxyphenol are labeled as follows:

Figure 1: Molecular structure of 2-[(Diethylamino)methyl]-4-methoxyphenol with labeled proton environments.

Detailed Spectral Analysis and Signal Assignment

The chemical shifts (δ) are influenced by the electron density around the protons. Electron-donating groups (EDGs) increase shielding and shift signals upfield (lower ppm), while electron-withdrawing groups (EWGs) cause deshielding and shift signals downfield (higher ppm).

| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Justification |

| (a) | Phenolic -OH | 4.0 - 8.0 | Broad Singlet | N/A | 1H | The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet due to chemical exchange.[1][2] |

| (b) | Benzylic -CH₂- | ~ 3.6 - 3.8 | Singlet | N/A | 2H | These benzylic protons are adjacent to an electron-withdrawing nitrogen atom, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with. |

| (c) | Diethylamino -CH₂- | ~ 2.6 - 2.8 | Quartet | ~ 7.1 | 4H | The methylene protons of the ethyl groups are adjacent to the nitrogen atom and are split into a quartet by the three neighboring methyl protons. |

| (d) | Diethylamino -CH₃ | ~ 1.1 - 1.3 | Triplet | ~ 7.1 | 6H | The methyl protons of the ethyl groups are split into a triplet by the two neighboring methylene protons. |

| (e) | Methoxy -OCH₃ | ~ 3.8 - 3.9 | Singlet | N/A | 3H | The protons of the methoxy group are shielded and typically appear as a sharp singlet in this region.[3] |

| (f) | Aromatic H-3 | ~ 6.7 - 6.9 | Doublet | ~ 2-3 (meta) | 1H | This proton is ortho to the electron-donating hydroxyl group and meta to the methoxy group. It will exhibit meta-coupling with H-5. |

| (g) | Aromatic H-5 | ~ 6.6 - 6.8 | Doublet of Doublets | ~ 8-9 (ortho), ~ 2-3 (meta) | 1H | This proton is ortho to the electron-donating methoxy group and meta to the hydroxyl group. It will show ortho-coupling with H-6 and meta-coupling with H-3. The strong electron-donating nature of the methoxy group at the para position will likely shift this proton upfield.[3] |

| (h) | Aromatic H-6 | ~ 6.8 - 7.0 | Doublet | ~ 8-9 (ortho) | 1H | This proton is ortho to the hydroxyl group and will be split into a doublet by the ortho-coupled H-5. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol.

Workflow for ¹H NMR Sample Preparation and Data Acquisition

Figure 2: Workflow for acquiring and processing the ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity 2-[(Diethylamino)methyl]-4-methoxyphenol.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a good initial choice for its ability to dissolve a wide range of organic compounds.

-

Transfer the solution to a clean, 5 mm NMR tube.

-

If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters. For a standard ¹H spectrum, typical parameters on a 400 MHz spectrometer would be:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (can be adjusted based on sample concentration)

-

Spectral Width: 0-12 ppm

-

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Conclusion

The ¹H NMR spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol provides a wealth of structural information. A thorough analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of each proton in the molecule. The aromatic region reveals a substitution pattern consistent with the proposed structure, while the aliphatic region confirms the presence and connectivity of the diethylaminomethyl and methoxy groups. This guide serves as a valuable resource for the characterization of this and structurally related compounds, underscoring the power of NMR spectroscopy in modern chemical research.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning.

-

Chemistry Stack Exchange. (2020, March 13). 1H NMR of 4-Methylanisole. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Abdelaty, M. S. A. (2018). Preparation and Characterization of Environmental Functional Poly(Styrene-Co-2-[(Diethylamino)Methyl]- 4-Formyl-6-Methoxy-Phenyl Acrylate) Copolymers for Amino Acid Post Polymerization. International Journal of Polymeric Materials and Polymeric Biomaterials, 67(14), 845-853. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

PubChem. 2-[(diethylamino)methyl]-4-methoxyphenol. [Link]

Sources

A Guide to the 13C NMR Spectroscopic Analysis of 2-[(Diethylamino)methyl]-4-methoxyphenol

Introduction

The unequivocal structural elucidation of pharmacologically relevant molecules is a cornerstone of modern drug development. 2-[(Diethylamino)methyl]-4-methoxyphenol, a substituted aminophenol, represents a class of compounds with significant potential in medicinal chemistry. Its biological activity is intrinsically linked to its precise molecular architecture. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides a powerful, non-destructive technique for mapping the carbon skeleton of such molecules, offering deep insights into their electronic and steric environments.

This in-depth technical guide provides a comprehensive analysis of the 13C NMR spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol. Moving beyond a simple reporting of chemical shifts, this document delves into the rationale behind spectral assignments, grounded in fundamental principles and supported by data from analogous structures. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply 13C NMR for the structural verification and characterization of complex organic molecules.

Core Principles of 13C NMR in the Context of 2-[(Diethylamino)methyl]-4-methoxyphenol

The 13C NMR spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol is governed by the electronic effects of its three key substituents on the phenol ring: the hydroxyl (-OH), the methoxy (-OCH3), and the diethylaminomethyl [-CH2N(CH2CH3)2] groups. Understanding the interplay of these groups is crucial for accurate spectral interpretation.

-

The Phenolic Ring System: The aromatic carbons of the benzene ring typically resonate in the downfield region of the spectrum, generally between 110 and 160 ppm.[1][2][3][4] The final chemical shift of each aromatic carbon is a composite of the electronic donating or withdrawing effects of the substituents. The hydroxyl and methoxy groups are strong electron-donating groups, which cause an upfield shift (shielding) of the ortho and para carbons relative to unsubstituted benzene. Conversely, the carbon atoms directly attached to these electronegative oxygen atoms (ipso-carbons) are significantly deshielded and appear at lower fields.[5]

-

The Methoxy Group (-OCH3): The carbon of the methoxy group typically exhibits a signal in the range of 55-60 ppm.[6] Its precise chemical shift can be influenced by steric interactions with adjacent substituents.

-

The Diethylaminomethyl Group [-CH2N(CH2CH3)2]: This aliphatic side chain contributes three distinct carbon signals. The benzylic methylene carbon (-CH2-N) is deshielded by both the aromatic ring and the nitrogen atom, and its signal is expected in the 40-65 ppm range.[2][3] The two equivalent methylene carbons of the ethyl groups (-N-CH2-CH3) are deshielded by the nitrogen and will appear further downfield than the terminal methyl carbons. The two equivalent terminal methyl carbons (-CH2-CH3) will be the most shielded of the aliphatic carbons, appearing at the highest field (lowest ppm value).

Experimental Protocol for 13C NMR Data Acquisition

The following protocol outlines a robust, self-validating methodology for obtaining a high-quality 13C NMR spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol.

1. Sample Preparation:

- Accurately weigh approximately 20-50 mg of the high-purity analyte.[7]

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), within a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds.[8]

- Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.0 ppm.[9]

2. NMR Spectrometer Setup and Data Acquisition:

- The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

- A standard proton-decoupled 13C NMR experiment should be performed. This involves irradiating the protons to collapse the C-H couplings, resulting in a spectrum with single sharp lines for each unique carbon atom.

- Key acquisition parameters to consider include:

- A spectral width sufficient to encompass all expected carbon signals (typically 0-220 ppm).

- A sufficient number of scans to achieve an adequate signal-to-noise ratio, particularly for quaternary carbons which can have weak signals.[2]

- A relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the carbon nuclei between pulses.

3. Advanced Spectral Editing (Optional but Recommended):

- To aid in the definitive assignment of the aliphatic signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. DEPT-135 is particularly useful, as it will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks, while quaternary carbons will be absent.[10]

Predicted 13C NMR Spectrum and Signal Assignments

Based on the principles outlined above and analysis of structurally similar compounds, a detailed prediction of the 13C NMR spectrum of 2-[(Diethylamino)methyl]-4-methoxyphenol is presented below. The molecule possesses 10 unique carbon environments, and therefore, 10 distinct signals are expected in the proton-decoupled 13C NMR spectrum.

Molecular Structure and Numbering Scheme:

Caption: A validated workflow for the analysis of the 13C NMR spectrum.

Conclusion